molecular formula C23H17NO3 B11276480 N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide

Cat. No.: B11276480
M. Wt: 355.4 g/mol
InChI Key: DJTKQWOPMNKCNP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a benzamide group, which is a functional group consisting of a benzene ring attached to an amide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide typically involves the condensation of 2-benzoyl-3-methylbenzofuran with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a batch reactor, and the product is isolated by filtration and purified by crystallization. The use of continuous flow reactors can also be employed to improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2,3-dimethoxybenzamide: Contains methoxy groups on the benzene ring.

    3-acetoxy-2-methylbenzamide: Contains an acetoxy group on the benzene ring

Uniqueness

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)benzamide

InChI

InChI=1S/C23H17NO3/c1-15-19-14-18(24-23(26)17-10-6-3-7-11-17)12-13-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,26)

InChI Key

DJTKQWOPMNKCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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